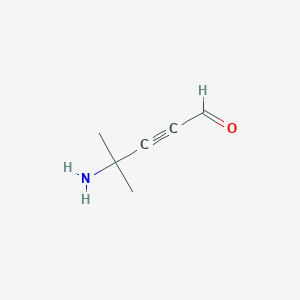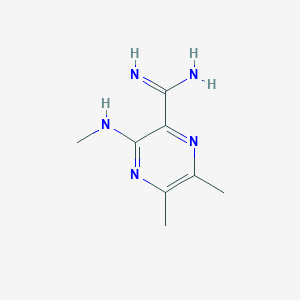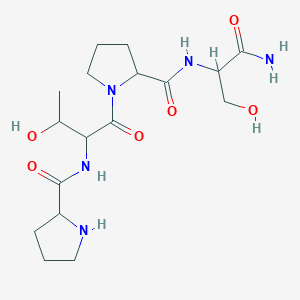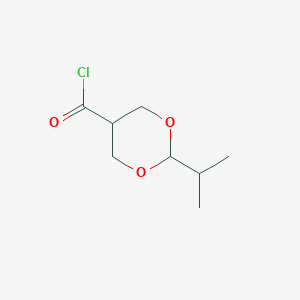
2-(Propan-2-yl)-1,3-dioxane-5-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Propan-2-yl)-1,3-dioxane-5-carbonyl chloride, also known as DIOC, is a chemical compound that has been used in various scientific research applications. It is a highly reactive molecule that can be easily synthesized and has been used in a variety of fields, including medicinal chemistry, biochemistry, and materials science.
Mécanisme D'action
The mechanism of action of 2-(Propan-2-yl)-1,3-dioxane-5-carbonyl chloride is not well understood. However, it is believed that 2-(Propan-2-yl)-1,3-dioxane-5-carbonyl chloride reacts with various functional groups, including amines, thiols, and carboxylic acids, to form covalent bonds. This reactivity makes 2-(Propan-2-yl)-1,3-dioxane-5-carbonyl chloride a useful tool for the modification of proteins and peptides.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2-(Propan-2-yl)-1,3-dioxane-5-carbonyl chloride are not well studied. However, it is known that 2-(Propan-2-yl)-1,3-dioxane-5-carbonyl chloride can react with various functional groups in proteins and peptides, which can lead to changes in their biochemical and physiological properties. These changes can be exploited for the development of new drugs and materials.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(Propan-2-yl)-1,3-dioxane-5-carbonyl chloride in lab experiments include its high reactivity, ease of synthesis, and versatility. 2-(Propan-2-yl)-1,3-dioxane-5-carbonyl chloride can be used to modify a wide range of functional groups in proteins and peptides, making it a useful tool for studying their properties. However, the limitations of using 2-(Propan-2-yl)-1,3-dioxane-5-carbonyl chloride in lab experiments include its high reactivity, which can lead to unwanted side reactions, and its potential toxicity, which can limit its use in certain applications.
Orientations Futures
There are many future directions for the use of 2-(Propan-2-yl)-1,3-dioxane-5-carbonyl chloride in scientific research. One direction is the development of new drugs and materials based on the reactivity of 2-(Propan-2-yl)-1,3-dioxane-5-carbonyl chloride with proteins and peptides. Another direction is the study of the biochemical and physiological effects of 2-(Propan-2-yl)-1,3-dioxane-5-carbonyl chloride on living organisms. Finally, the development of new methods for the synthesis of 2-(Propan-2-yl)-1,3-dioxane-5-carbonyl chloride and its derivatives could lead to new applications in various fields.
Méthodes De Synthèse
The synthesis of 2-(Propan-2-yl)-1,3-dioxane-5-carbonyl chloride involves the reaction of 2-(propan-2-yl)-1,3-dioxolane-5-methanol with thionyl chloride. The reaction takes place at room temperature and yields 2-(Propan-2-yl)-1,3-dioxane-5-carbonyl chloride as a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
2-(Propan-2-yl)-1,3-dioxane-5-carbonyl chloride has been used in various scientific research applications, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 2-(Propan-2-yl)-1,3-dioxane-5-carbonyl chloride has been used as a key intermediate in the synthesis of various drugs, including antiviral and anticancer agents. In biochemistry, 2-(Propan-2-yl)-1,3-dioxane-5-carbonyl chloride has been used as a reagent for the modification of proteins and peptides. In materials science, 2-(Propan-2-yl)-1,3-dioxane-5-carbonyl chloride has been used as a building block for the synthesis of functional materials.
Propriétés
Numéro CAS |
116193-73-8 |
|---|---|
Nom du produit |
2-(Propan-2-yl)-1,3-dioxane-5-carbonyl chloride |
Formule moléculaire |
C8H13ClO3 |
Poids moléculaire |
192.64 g/mol |
Nom IUPAC |
2-propan-2-yl-1,3-dioxane-5-carbonyl chloride |
InChI |
InChI=1S/C8H13ClO3/c1-5(2)8-11-3-6(4-12-8)7(9)10/h5-6,8H,3-4H2,1-2H3 |
Clé InChI |
BIRALNDXXLEWHV-UHFFFAOYSA-N |
SMILES |
CC(C)C1OCC(CO1)C(=O)Cl |
SMILES canonique |
CC(C)C1OCC(CO1)C(=O)Cl |
Synonymes |
1,3-Dioxane-5-carbonylchloride,2-(1-methylethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



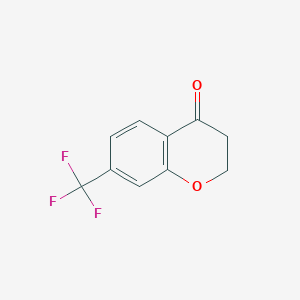
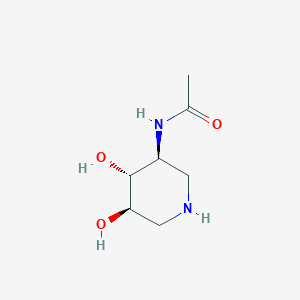
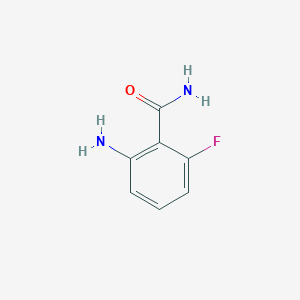
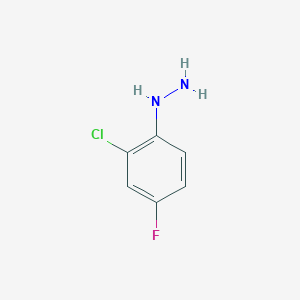
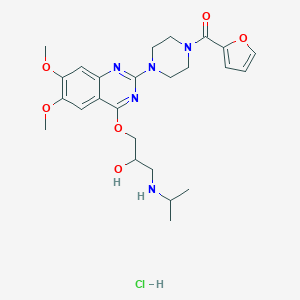
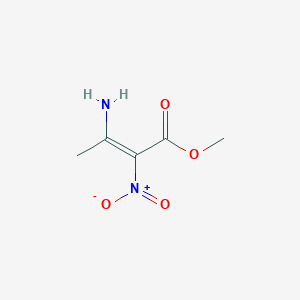
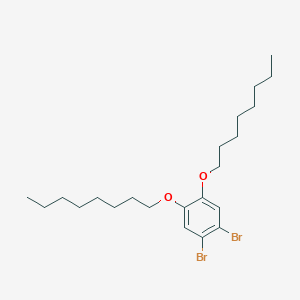
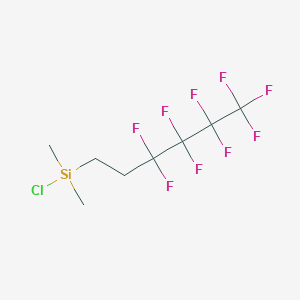
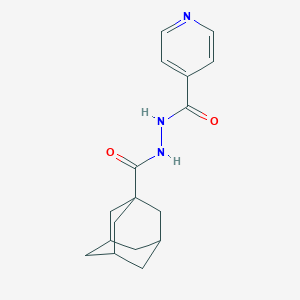
![[1,3]Thiazolo[4,5-f][2,1,3]benzothiadiazol-6-amine](/img/structure/B53807.png)
![Ethyl 2-chloro-2-[(4-chloro-2-nitrophenyl)hydrazinylidene]acetate](/img/structure/B53809.png)
